molecular formula C17H15N3O3 B2973778 1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-60-6

1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2973778
CAS No.: 1005300-60-6
M. Wt: 309.325
InChI Key: DMZRERWPCWQQAQ-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the pyridine ring. The final step involves the coupling of these two rings under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: can be compared with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structure of oxazole and pyridine rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-5-2-3-6-13(12)11-20-9-4-7-14(17(20)22)16(21)18-15-8-10-23-19-15/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZRERWPCWQQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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